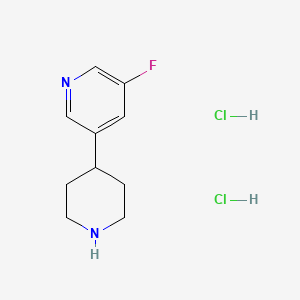

3-Fluoro-5-(piperidin-4-yl)pyridine dihydrochloride

CAS No.: 1638968-09-8

Cat. No.: VC7527033

Molecular Formula: C10H15Cl2FN2

Molecular Weight: 253.14

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1638968-09-8 |

|---|---|

| Molecular Formula | C10H15Cl2FN2 |

| Molecular Weight | 253.14 |

| IUPAC Name | 3-fluoro-5-piperidin-4-ylpyridine;dihydrochloride |

| Standard InChI | InChI=1S/C10H13FN2.2ClH/c11-10-5-9(6-13-7-10)8-1-3-12-4-2-8;;/h5-8,12H,1-4H2;2*1H |

| Standard InChI Key | ZAUBDWUTBHSVQK-UHFFFAOYSA-N |

| SMILES | C1CNCCC1C2=CC(=CN=C2)F.Cl.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Physicochemical Properties

3-Fluoro-5-(piperidin-4-yl)pyridine dihydrochloride has the molecular formula C₁₀H₁₃FN₂·2ClH and a molecular weight of 253.144 g/mol . The compound exists as a dihydrochloride salt, which improves its stability and aqueous solubility compared to the free base. Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 1638968-09-8 | |

| MDL Number | MFCD29075592 | |

| Storage Conditions | Ambient temperature | |

| SMILES Notation | C1CNCCC1C2=CN=CC(=C2)F.Cl.Cl |

The fluorine atom at the 3-position of the pyridine ring enhances electronegativity, influencing electronic interactions in binding pockets, while the piperidine moiety provides conformational flexibility critical for receptor engagement.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 3-fluoro-5-(piperidin-4-yl)pyridine dihydrochloride involves two primary steps:

-

Formation of the Pyridine-Piperidine Backbone: A Suzuki-Miyaura coupling or nucleophilic aromatic substitution reaction introduces the piperidine group to the fluoropyridine scaffold.

-

Salt Formation: Treatment with hydrochloric acid converts the free base into the dihydrochloride salt, as shown:

Optimization Challenges

-

Regioselectivity: Ensuring fluorine incorporation at the 3-position requires careful control of reaction conditions (e.g., temperature, catalyst).

-

Purification: Column chromatography or recrystallization is necessary to achieve >97% purity, as specified by commercial suppliers .

Pharmacological and Industrial Applications

Medicinal Chemistry

The compound’s structure aligns with ligands for G protein-coupled receptors (GPCRs) and kinase inhibitors:

-

Neurological Targets: Piperidine derivatives are prevalent in drugs targeting serotonin and dopamine receptors, suggesting potential antidepressant or antipsychotic applications.

-

Metabolic Disorders: Fluoropyridines are explored for modulating enzymes like phosphodiesterases (PDEs) or AMP-activated protein kinase (AMPK) .

Agrochemistry

Fluorinated pyridines are utilized in pesticide development due to their resistance to metabolic degradation. For example, the fluorine atom enhances binding to insect acetylcholinesterase.

Comparative Analysis with Analogous Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 3-Fluoro-5-(piperidin-4-yl)pyridine dihydrochloride | 1638968-09-8 | C₁₀H₁₃FN₂·2ClH | 253.14 | Fluorine at 3-position |

| 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride | - | C₁₁H₁₆ClFN₂O | 246.71 | Methoxy linker |

| 3-Bromo-5-(4-fluorophenyl)pyridine | 675590-04-2 | C₁₁H₈BrFN | 252.09 | Bromine substituent |

Structural Insights:

-

The methoxy linker in the second compound enhances solubility but reduces blood-brain barrier permeability compared to the direct piperidine attachment in the target compound.

-

Bromine substitution (third compound) increases molecular weight and alters electronic properties, favoring halogen bonding in enzyme inhibition .

Future Research Directions

-

Pharmacokinetic Studies: Evaluate oral bioavailability and metabolic stability in preclinical models.

-

Target Identification: Screen against GPCR and kinase libraries to identify lead therapeutic applications.

-

Synthetic Methodology: Develop catalytic asymmetric routes to access enantiomerically pure variants for chiral drug development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume